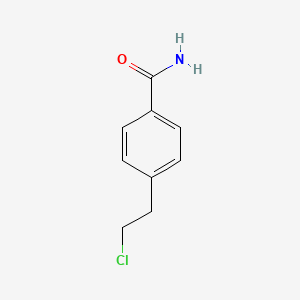

4-(2-Chloroethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloroethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUXYMFEDSBICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Chloroethyl)benzamide: Synthesis, Properties, and Spectroscopic Analysis

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 4-(2-Chloroethyl)benzamide, a substituted aromatic amide of potential interest in medicinal chemistry and synthetic applications. Due to the limited availability of direct experimental data for this specific isomer in public literature, this document leverages established principles of organic chemistry and spectroscopic theory to present a predictive but scientifically grounded overview. We detail a logical and robust synthetic pathway, provide predicted physicochemical properties based on structural analogues, and offer a thorough, theoretical analysis of its expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS). This guide is intended to serve as a foundational resource for researchers considering the synthesis and utilization of this compound, providing the necessary insights to anticipate its behavior and streamline its incorporation into research and development workflows.

Introduction and Rationale

Benzamides represent a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents with a wide range of biological activities. The introduction of a reactive chloroethyl group onto the benzene ring, as in this compound, presents a molecule with significant potential as a synthetic intermediate or a biologically active agent itself. The electrophilic nature of the chloroethyl moiety allows for facile derivatization through nucleophilic substitution, enabling its use as a building block for more complex molecular architectures, such as precursors for radiolabeling or covalent modifiers in targeted therapies. This guide aims to fill the current knowledge gap by providing a detailed, predictive analysis of its chemical and physical characteristics.

Molecular Structure and Chemical Identifiers

This compound is a primary amide derivative of benzoic acid, featuring a 2-chloroethyl substituent at the para-position of the phenyl ring.

| Identifier | Predicted/Assigned Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₀ClNO |

| Molecular Weight | 183.63 g/mol |

| Canonical SMILES | C1=CC(=CC=C1CCCl)C(=O)N |

| InChI Key | Predicted to be unique |

| CAS Number | Not assigned in major databases |

digraph "4-(2-Chloroethyl)benzamide_Structure" { graph [layout=neato, overlap=false, splines=true, size="7.6,5", ratio=fill]; node [shape=plaintext, fontname="Arial"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0!"]; O1 [label="O", pos="3,-0.8!"]; N1 [label="N", pos="3.2,0.8!"]; H1_N [label="H", pos="3.8,0.6!"]; H2_N [label="H", pos="3.8,1.2!"]; C8 [label="C", pos="-2.5,0!"]; H1_C8 [label="H", pos="-2.8,-0.5!"]; H2_C8 [label="H", pos="-2.8,0.5!"]; C9 [label="C", pos="-3.5,0!"]; H1_C9 [label="H", pos="-3.8,-0.5!"]; H2_C9 [label="H", pos="-3.8,0.5!"]; Cl1 [label="Cl", pos="-4.8,0!"];

// Define nodes for aromatic hydrogens H_C2 [label="H"]; H_C3 [label="H"]; H_C5 [label="H"]; H_C6 [label="H"];

// Position nodes for the benzene ring C1 [pos="0,0!"]; C2 [pos="1,0.5!"]; C3 [pos="1,1.5!"]; C4 [pos="0,2!"]; C5 [pos="-1,1.5!"]; C6 [pos="-1,0.5!"];

// Position aromatic hydrogens H_C2 [pos="1.8,0.3!"]; H_C3 [pos="1.8,1.7!"]; H_C5 [pos="-1.8,1.7!"]; H_C6 [pos="-1.8,0.3!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1 [style=double]; C7 -- N1; N1 -- H1_N; N1 -- H2_N; C4 -- C8; C8 -- C9; C9 -- Cl1; C8 -- H1_C8; C8 -- H2_C8; C9 -- H1_C9; C9 -- H2_C9; C2 -- H_C2; C3 -- H_C3; C5 -- H_C5; C6 -- H_C6;

// Add aromatic circle aromatic_center [shape=point, pos="0,1!"]; aromatic_center -- C1 [style=invis]; aromatic_center -- C2 [style=invis]; aromatic_center -- C3 [style=invis]; aromatic_center -- C4 [style=invis]; aromatic_center -- C5 [style=invis]; aromatic_center -- C6 [style=invis];

// Invisible edges to control layout edge [style=invis]; C1 -- C4; }

Caption: 2D Chemical Structure of this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved through a two-step process starting from the commercially available precursor, 4-(2-Chloroethyl)benzoic acid (CAS 20849-78-9).[1][2][3][4][5] The synthesis involves the activation of the carboxylic acid, followed by amidation.

Sources

- 1. 4-(2-Chloroethyl)benzoic acid - Amerigo Scientific [amerigoscientific.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 4-(2-Chloroethyl)benzoic acid, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 4-(2-Chloroethyl)benzoic acid, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. echemi.com [echemi.com]

Foreword: A Senior Application Scientist's Perspective

An In-depth Technical Guide to 4-(2-Chloroethyl)benzamide (CAS: 181115-67-3)

In the landscape of modern medicinal chemistry, the value of a chemical intermediate is measured not by its intrinsic biological activity, but by its potential—its structural features and inherent reactivity that allow for the construction of more complex, potent, and selective therapeutic agents. This compound is a prime example of such a foundational molecule. While not a therapeutic agent itself, its elegantly simple structure, combining a stable benzamide core with a reactive chloroethyl group, makes it a versatile and strategic building block. This guide is structured to provide researchers and drug development professionals with a comprehensive understanding of this compound, moving from its fundamental properties to its practical application as a precursor in the synthesis of pharmacologically relevant molecules. We will delve into the "why" behind synthetic choices and explore the mechanistic rationale for its utility, grounding our discussion in established chemical principles and relevant literature.

Core Physicochemical Profile

This compound is a substituted aromatic amide. The key features are the benzene ring, a primary amide group (-CONH₂), and a 2-chloroethyl side chain (-CH₂CH₂Cl) at the para position. This combination of a rigid aromatic core and a flexible, reactive alkyl halide chain defines its chemical utility.

Chemical Structure

Caption: Proposed workflow for synthesizing this compound.

Exemplary Laboratory Protocol

This protocol is a representative example based on standard chlorination procedures for primary alcohols.

Objective: To synthesize this compound from 4-(2-hydroxyethyl)benzamide.

Materials:

-

4-(2-Hydroxyethyl)benzamide (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 - 1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 4-(2-hydroxyethyl)benzamide in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath. Causality: This is a critical step to control the exothermicity of the reaction between the alcohol and thionyl chloride, minimizing side-product formation.

-

Reagent Addition: Add thionyl chloride dropwise to the stirred solution over 30 minutes. Ensure the temperature does not rise above 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing ice-cold saturated NaHCO₃ solution to neutralize excess thionyl chloride and the HCl byproduct. Self-Validation: Vigorous gas (CO₂) evolution is expected and confirms the neutralization of acid. Perform this step in a well-ventilated fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic extracts and wash sequentially with water and then brine. Causality: The water wash removes residual inorganic salts, and the brine wash helps to break any emulsions and begins the drying process.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and rinse the drying agent with a small amount of DCM.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify further by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Reactivity and Application as a Synthetic Intermediate

The primary value of this compound lies in the reactivity of its chloroethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This functionality allows for the covalent attachment of the 4-benzamide moiety to other molecules, a common strategy in the development of pharmacologically active compounds.

A prominent application is in the synthesis of bifunctional molecules that act as inhibitors of Histone Deacetylases (HDACs). [1]Many of these inhibitors incorporate a nitrogen mustard pharmacophore, known for its DNA alkylating properties. [2][3]this compound serves as a key precursor for creating structures that can interact with both HDAC enzymes and DNA.

Caption: Role of this compound in synthetic chemistry.

Case Study: Precursor to HDAC Inhibitors

Research has shown that molecules like N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) and its fluorinated derivative (FNA) are potent class I HDAC inhibitors with significant antiproliferative activity against cancer cell lines. [1][2]The synthesis of these complex molecules relies on a core structure derived from a benzamide with two chloroethyl groups attached to an amino function at the 4-position. While the topic compound has only one chloroethyl group, it represents a foundational scaffold from which these more complex nitrogen mustards can be elaborated. These compounds function as bifunctional agents: the benzamide portion interacts with the HDAC active site, while the nitrogen mustard moiety can alkylate DNA, leading to enhanced cytotoxicity in cancer cells. [4][5]

Antiproliferative Activity of Derived Compounds

The potential of this chemical scaffold is underscored by the potent activity of molecules synthesized from related precursors.

| Compound | Cell Line | IC₅₀ (μM) | Fold Improvement vs. SAHA* | Source |

| NA | A2780 (Ovarian) | 2.66 | 10.3x | [1] |

| NA | HepG2 (Liver) | 1.73 | 11.3x | [1] |

| FNA | HepG2 (Liver) | 1.30 | 13.3x | [2][3] |

| SAHA | HepG2 (Liver) | 17.25 - 19.5 | (Reference) | [1][2] |

*SAHA (Suberoylanilide hydroxamic acid) is an FDA-approved HDAC inhibitor.

Safety Profile and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 181115-67-3) is not readily available in public databases. Therefore, a conservative safety assessment must be extrapolated from structurally related compounds, such as N-(2-chloroethyl)benzamide and other alkyl chlorides and benzamides. [6][7] Disclaimer: This information is for guidance only. A thorough, independent risk assessment must be performed by qualified personnel before handling this chemical.

| Hazard Category | Potential Risk | Recommended Precaution |

| Acute Toxicity | Harmful if swallowed or inhaled. [8][9] | Avoid ingestion and creating dust/aerosols. Use in a well-ventilated area or fume hood. |

| Skin Contact | Causes skin irritation. [7] | Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length pants. |

| Eye Contact | Causes serious eye irritation. [7] | Wear safety glasses with side shields or chemical splash goggles. |

| Respiratory | May cause respiratory tract irritation. [7] | Handle in a chemical fume hood to avoid inhalation of dust. |

| Long-Term Exposure | Alkylating agents are often suspected mutagens. [9] | Minimize exposure. Use all appropriate engineering controls and PPE. |

Handling and Storage Protocol

-

Engineering Controls: Use and handle this compound only in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [8]* Disposal: Dispose of waste in accordance with all local, state, and federal regulations for chemical waste.

Conclusion

This compound (CAS 181115-67-3) stands out as a valuable and versatile intermediate in the field of medicinal chemistry. Its strategic combination of a stable benzamide scaffold and a reactive chloroethyl handle provides a reliable platform for constructing more complex molecules through nucleophilic substitution reactions. Its most significant application to date is as a precursor or conceptual model for the synthesis of potent, bifunctional HDAC inhibitors used in oncology research. For the synthetic chemist and drug development professional, understanding the properties, synthesis, and reactivity of this compound opens a gateway to novel therapeutic designs.

References

-

LabFind. (n.d.). 181115-67-3 | QW-6701 | this compound 98%. Retrieved from [Link]

-

Chen, X., Feng, L., Hu, Y., Wang, Y., Song, B., & Zhang, H. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592385. Available at: [Link]

-

Chen, X., Feng, L., Hu, Y., Wang, Y., Song, B., & Zhang, H. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. PubMed. Retrieved from [Link]

-

Laine, O., Oksa, A., & Hemminki, K. (2001). Reactions of 4-[Bis(2-chloroethyl)amino]benzenebutanoic acid (chlorambucil) with DNA. Chemical Research in Toxicology, 14(9), 1200-1207. Available at: [Link]

-

ChemSrc. (2025). N-(2-CHLOROETHYL)BENZAMIDE | CAS#:26385-07-9. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(2-chloroethyl)benzamide. PubChem Compound Database. Retrieved from [Link]

-

Zhang, H., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Molecules, 24(17), 3151. Available at: [Link]

-

ResearchGate. (2020). (PDF) Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Retrieved from [Link]

Sources

- 1. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor [frontiersin.org]

- 4. Reactions of 4-[Bis(2-chloroethyl)amino]benzenebutanoic acid (chlorambucil) with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-(2-CHLOROETHYL)BENZAMIDE | CAS#:26385-07-9 | Chemsrc [chemsrc.com]

- 7. N-(2-chloroethyl)benzamide | C9H10ClNO | CID 101439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Synthesis of 4-(2-Chloroethyl)benzamide starting materials

An In-depth Technical Guide to the Synthesis of 4-(2-Chloroethyl)benzamide: Starting Materials and Core Methodologies

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a key intermediate in pharmaceutical and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of viable starting materials and the core chemical transformations involved. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and provide a comparative analysis of the different synthetic routes. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound is a valuable building block in organic synthesis. Its structure, featuring a benzamide core and a reactive chloroethyl group, allows for a variety of subsequent chemical modifications. This makes it a versatile precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry, including the development of novel therapeutic agents. The chloroethyl moiety can act as an electrophile in nucleophilic substitution reactions, enabling the introduction of various functional groups.

This guide will focus on the most logical and scientifically sound methods for the synthesis of this compound, starting from commercially available or readily accessible precursors. We will explore two primary synthetic strategies, each with its own set of advantages and experimental considerations.

Synthetic Strategies and Starting Materials

The synthesis of this compound can be approached from several different starting materials. The choice of a particular route will often depend on the availability and cost of the precursors, as well as the desired scale of the synthesis. The most common strategies involve either the functionalization of a pre-existing benzene ring with the chloroethyl and benzamide moieties or the construction of the molecule from a precursor that already contains one of these key functional groups.

Here, we will detail two of the most prevalent and practical synthetic pathways:

-

Pathway A: Amidation of 4-(2-chloroethyl)benzoic acid.

-

Pathway B: Transformation of 4-(2-hydroxyethyl)benzonitrile.

The following diagram illustrates the logical flow of these primary synthetic routes.

The Alkylating Agent 4-(2-Chloroethyl)benzamide in Analyte Derivatization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Analytical Detection through Derivatization

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the sensitive and accurate detection of molecules is paramount. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are workhorses of the analytical laboratory. However, the intrinsic physicochemical properties of many analytes—such as low volatility, high polarity, or poor ionization efficiency—can impede their direct analysis.[1][2] Chemical derivatization offers a powerful solution by chemically modifying an analyte to enhance its suitability for analysis.[3][4] This guide provides an in-depth technical overview of the mechanism of action of 4-(2-Chloroethyl)benzamide as a derivatizing agent, focusing on its role as an alkylating agent for various functional groups.

Derivatization serves several key purposes:

-

Increased Volatility: For GC-MS analysis, analytes must be volatile enough to be vaporized without thermal decomposition. Derivatization can mask polar functional groups, reducing intermolecular forces and increasing volatility.[2][5]

-

Improved Thermal Stability: By converting thermally labile groups into more stable derivatives, the risk of degradation during analysis is minimized.[2]

-

Enhanced Chromatographic Separation: Modification of an analyte's polarity can lead to better peak shapes and improved resolution in chromatographic separations.[3]

-

Increased Detector Sensitivity: Derivatizing agents can introduce moieties that enhance the analyte's response to a specific detector, such as an electron capture detector (ECD) or a mass spectrometer.[3]

This guide will elucidate the core chemical principles governing the use of this compound in derivatization, providing a framework for its application in the laboratory.

The Core Mechanism: Nucleophilic Alkylation

This compound is a bifunctional molecule comprising a benzamide group and a reactive 2-chloroethyl side chain. While the benzamide moiety provides a stable structural backbone, the chloroethyl group is the key to its function as a derivatizing agent. The chlorine atom, being a good leaving group, makes the adjacent carbon atom susceptible to nucleophilic attack. This allows this compound to act as an alkylating agent , forming stable covalent bonds with nucleophilic functional groups present in analyte molecules.

The primary mechanism of action is a bimolecular nucleophilic substitution (SN2) reaction .[6] In this reaction, a nucleophile (from the analyte) attacks the electrophilic carbon atom of the chloroethyl group, leading to the displacement of the chloride ion in a single, concerted step.[6]

Targeted Functional Groups

The efficacy of this compound as a derivatizing agent is dependent on the presence of suitable nucleophilic functional groups within the analyte. The most common targets include:

-

Primary and Secondary Amines: Amines are excellent nucleophiles and readily react with the chloroethyl group to form stable secondary and tertiary amine derivatives, respectively.[1][7]

-

Phenols: The oxygen atom of a phenolic hydroxyl group, especially in its deprotonated phenoxide form, is a potent nucleophile that can be alkylated to form an ether linkage.[8][9][10]

-

Thiols: Thiols are highly nucleophilic and will react to form stable thioether derivatives.[6]

-

Carboxylic Acids: While less nucleophilic than amines or thiols, the carboxylate anion can react to form an ester linkage.[11][12]

The general reaction scheme can be visualized as follows:

Caption: General derivatization reaction.

Reaction Causality and Experimental Considerations

The success of a derivatization reaction hinges on the careful control of experimental parameters. The SN2 mechanism provides a clear rationale for the choice of reaction conditions.

The Role of a Base

For nucleophiles like amines, phenols, and thiols, the reaction produces hydrochloric acid (HCl) as a byproduct.[6] This can protonate the nucleophile, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base is often crucial to neutralize the generated acid and drive the reaction to completion. Common choices for a base include:

-

Triethylamine (TEA)

-

N,N-Diisopropylethylamine (DIPEA)

-

Potassium carbonate (K₂CO₃)

In the case of amines, using an excess of the amine analyte can also serve to neutralize the HCl.[6]

Solvent Selection

The choice of solvent is critical for an SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of a nucleophilic salt without strongly solvating the anion, thereby preserving the nucleophilicity of the reacting species.[6] Suitable solvents include:

-

Acetonitrile (ACN)

-

N,N-Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

Acetone

Temperature and Reaction Time

The rate of nucleophilic substitution reactions is temperature-dependent. Heating the reaction mixture can significantly increase the reaction rate.[5][6] However, excessive temperatures may lead to side reactions or degradation of the analyte or derivative. Therefore, optimization of the reaction temperature and time is essential for achieving high derivatization yields.[5]

Experimental Workflow: A Self-Validating System

A robust derivatization protocol should be designed as a self-validating system, ensuring reproducibility and accuracy. The following workflow outlines the key steps for derivatization with this compound.

Caption: Experimental workflow for derivatization.

Protocol for Derivatization of a Primary Amine Analyte

This generalized protocol serves as a starting point and should be optimized for specific applications.

-

Sample Preparation:

-

Accurately weigh or measure the sample containing the amine analyte into a reaction vial.

-

Dissolve the sample in a suitable polar aprotic solvent (e.g., 100 µL of acetonitrile).

-

-

Reagent Addition:

-

Add a solution of this compound (e.g., 50 µL of a 10 mg/mL solution in acetonitrile). A molar excess of the derivatizing agent is typically used.

-

Add a non-nucleophilic base (e.g., 10 µL of triethylamine).

-

-

Reaction:

-

Seal the reaction vial tightly.

-

Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes). The optimal conditions should be determined experimentally.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

The reaction can be quenched by adding a small amount of a reagent that reacts with excess derivatizing agent, if necessary.

-

Depending on the subsequent analysis, the sample may be diluted, concentrated, or subjected to a liquid-liquid extraction to remove excess reagents and byproducts.

-

-

Analysis:

-

Analyze the derivatized sample by GC-MS or LC-MS.

-

Data Presentation and Expected Outcomes

The successful derivatization of an analyte with this compound will result in a derivative with distinct analytical properties.

| Property | Undervatized Analyte (e.g., Primary Amine) | Derivatized Analyte | Rationale for Improvement |

| Molecular Weight | Lower | Higher | Addition of the 4-(2-ethyl)benzamide moiety. |

| Polarity | High | Lower | Masking of the polar amine functional group. |

| Volatility | Low | Higher | Reduced intermolecular hydrogen bonding.[2] |

| Thermal Stability | Variable | Higher | Conversion to a more stable secondary amine. |

| MS Fragmentation | May be simple or complex | Characteristic fragmentation pattern | The benzamide group can provide specific fragment ions for identification. |

Conclusion: A Versatile Tool for Analytical Enhancement

This compound, through its action as an alkylating agent via a nucleophilic substitution mechanism, presents a valuable tool for the derivatization of a range of nucleophilic analytes. By understanding the core principles of its reactivity and the factors influencing the derivatization reaction, researchers can effectively employ this reagent to enhance the volatility, thermal stability, and chromatographic behavior of target molecules. The development of a robust and optimized derivatization protocol is key to achieving reproducible and accurate results in sensitive analytical applications. This guide provides the foundational knowledge for scientists and drug development professionals to integrate this derivatization strategy into their analytical workflows, ultimately leading to more reliable and sensitive detection of critical analytes.

References

- Lurie, I. S., & Wittwer Jr, J. D. (Eds.). (2020). High-performance liquid chromatography in forensic chemistry. CRC press.

-

Lin, D., Chen, S., Chen, S., & Li, D. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Natural Products and Bioprospecting, 12(1), 8. [Link]

-

Lin, D., Chen, S., Chen, S., & Li, D. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Natural products and bioprospecting, 12(1), 1-28. [Link]

-

Lin, D., Chen, S., Chen, S., & Li, D. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Natural Products and Bioprospecting, 12(1), 8. [Link]

-

Halket, J. M., Waterman, D., Przyborowska, A. M., Patel, R. K., Fraser, P. D., & Bramley, P. M. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of experimental botany, 56(410), 219-243. [Link]

-

Van Eeckhaut, A., Lanckmans, K., Sarre, S., Smolders, I., & Michotte, Y. (2009). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Journal of Analytical Atomic Spectrometry, 24(5), 639-647. [Link]

-

Tai, H. C., & Chen, Y. C. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. [Link]

-

Aschauer, L., & Aschauer, H. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

-

Das, R., & D'Silva, C. (2005). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. Journal of analytical toxicology, 29(5), 347-351. [Link]

-

Eggink, M., Wijtmans, M., Kretschmer, A., Kool, J., Lingeman, H., de Esch, I. J., ... & Irth, H. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and bioanalytical chemistry, 397(2), 765-775. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. unitedchem.com [unitedchem.com]

- 3. jfda-online.com [jfda-online.com]

- 4. Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. html.rhhz.net [html.rhhz.net]

- 9. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 12. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(2-Chloroethyl)benzamide

This guide provides a comprehensive analysis of the spectroscopic data for 4-(2-Chloroethyl)benzamide, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, offering not just the spectral information but also the underlying scientific rationale for the experimental design and data interpretation.

Introduction: The Significance of Spectroscopic Analysis

In the realm of medicinal chemistry and drug development, the unambiguous structural confirmation of synthesized molecules is paramount. This compound serves as a critical building block in the synthesis of various pharmacologically active compounds. Its precise molecular structure, conformation, and purity are defining factors in the efficacy and safety of the final active pharmaceutical ingredient (API). Spectroscopic techniques are the cornerstone of this structural elucidation, providing a detailed molecular fingerprint. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound, offering a holistic understanding of its chemical identity.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The following diagram illustrates the structure of this compound with a standardized atom numbering system that will be referenced throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can deduce detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments and their neighboring protons.

Experimental Protocol: A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., 0.5-0.6 mL of CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[1] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Summary:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | Doublet | 2H | H-2, H-6 (Aromatic) |

| ~7.45 | Multiplet | 3H | H-3, H-4, H-5 (Aromatic) |

| ~6.84 | Broad Singlet | 1H | N-H (Amide) |

| ~3.78 | Triplet | 2H | CH₂-N |

| ~3.72 | Triplet | 2H | CH₂-Cl |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum: The ¹H NMR spectrum of this compound presents a set of distinct signals that are consistent with its molecular structure.

-

Aromatic Region (δ 7.45-7.80): The signals in this region are characteristic of protons on a benzene ring. The downfield doublet at approximately 7.80 ppm corresponds to the two ortho protons (H-2 and H-6) to the electron-withdrawing benzamide group. The multiplet around 7.45 ppm arises from the meta (H-3 and H-5) and para (H-4) protons.

-

Amide Proton (δ ~6.84): A broad singlet is observed for the amide proton (N-H). Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

-

Ethyl Chain (δ 3.72-3.78): The two methylene groups of the chloroethyl chain appear as two distinct triplets. The triplet at approximately 3.78 ppm is assigned to the methylene group attached to the nitrogen (CH₂-N), which is deshielded by the adjacent amide functionality. The triplet at around 3.72 ppm corresponds to the methylene group bonded to the chlorine atom (CH₂-Cl), deshielded by the electronegative chlorine. The triplet multiplicity arises from the coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within the molecule.

Experimental Protocol: A more concentrated sample (50-100 mg in 0.5-0.6 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[2] The spectrum is acquired on a 400 MHz (or higher) spectrometer, often with proton decoupling to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon environment.

Data Summary:

| Chemical Shift (δ, ppm) | Assignment |

| ~167.5 | C=O (Amide Carbonyl) |

| ~134.0 | C-1 (Aromatic Quaternary) |

| ~131.5 | C-4 (Aromatic) |

| ~128.5 | C-3, C-5 (Aromatic) |

| ~127.0 | C-2, C-6 (Aromatic) |

| ~43.0 | CH₂-N |

| ~41.0 | CH₂-Cl |

Note: These are approximate chemical shifts and can vary based on experimental conditions.

Interpretation of the ¹³C NMR Spectrum: The ¹³C NMR spectrum provides complementary information to the ¹H NMR, confirming the carbon framework of the molecule.

-

Carbonyl Carbon (δ ~167.5): The most downfield signal corresponds to the amide carbonyl carbon, which is highly deshielded due to the attached oxygen and nitrogen atoms.

-

Aromatic Carbons (δ 127.0-134.0): Four distinct signals are observed in the aromatic region, corresponding to the six aromatic carbons. The quaternary carbon (C-1) attached to the amide group is the most deshielded of the aromatic carbons. The remaining aromatic carbons appear in the expected range for a substituted benzene ring.

-

Ethyl Chain Carbons (δ 41.0-43.0): The two aliphatic carbons of the chloroethyl group appear in the upfield region. The carbon attached to the nitrogen (CH₂-N) is typically found at a slightly higher chemical shift than the carbon attached to the chlorine (CH₂-Cl).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: For a solid sample like this compound, the IR spectrum can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR).[3][4] In the KBr method, a small amount of the sample is ground with potassium bromide and pressed into a thin, transparent pellet. For ATR, the solid sample is placed directly onto the crystal surface.[5] A background spectrum is first recorded and then subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch (Amide) |

| ~3060 | Medium | C-H Stretch (Aromatic) |

| ~2950 | Medium | C-H Stretch (Aliphatic) |

| ~1640 | Strong | C=O Stretch (Amide I band) |

| ~1540 | Strong | N-H Bend (Amide II band) |

| ~1450 | Medium | C=C Stretch (Aromatic) |

| ~750 | Strong | C-Cl Stretch |

Interpretation of the IR Spectrum: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

-

N-H Stretch: A strong, broad absorption band around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide. The broadening is due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations are observed as a medium intensity band above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

-

Amide Bands: The spectrum is dominated by two strong amide bands. The Amide I band, appearing around 1640 cm⁻¹, is primarily due to the C=O stretching vibration. The Amide II band, around 1540 cm⁻¹, arises from a combination of N-H bending and C-N stretching vibrations.

-

C-Cl Stretch: A strong absorption in the fingerprint region, typically around 750 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-(2-Chloroethyl)benzamide

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-(2-Chloroethyl)benzamide, specifically its solubility and stability. As a key intermediate in various synthetic pathways and a potential pharmacophore in drug discovery, a thorough understanding of these characteristics is paramount for researchers, scientists, and drug development professionals. This document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring the principles can be adapted and applied to analogous small molecules.

Introduction to this compound: A Molecule of Interest

This compound, with the chemical formula C9H10ClNO and a molecular weight of 183.63 g/mol , is a benzamide derivative characterized by a chloroethyl group at the para position of the benzene ring.[1] Its structural features—a polar amide group capable of hydrogen bonding, a relatively nonpolar aromatic ring, and an alkyl halide—confer upon it a unique set of properties that dictate its behavior in various chemical and biological systems. A foundational understanding of its solubility and stability is a prerequisite for any meaningful application, from reaction optimization to formulation development.

Solubility Profile: A Gateway to Application

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and processability. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, we can predict its qualitative solubility based on its structural attributes and by drawing parallels with similar benzamide derivatives.[2][3]

Predicted Qualitative Solubility

The molecular structure of this compound suggests a compound with moderate polarity. The benzamide core provides a hydrophilic character through the amide linkage, which can act as both a hydrogen bond donor and acceptor. Conversely, the benzene ring and the chloroethyl group contribute to its lipophilicity. Based on these features, a qualitative solubility profile can be predicted as follows:

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) pH 7.4 | Poorly Soluble | The hydrophobic character of the benzene ring and the chloroethyl group is expected to dominate over the polar contribution of the amide group, leading to low aqueous solubility. |

| Polar Protic | Methanol, Ethanol | Sparingly to Moderately Soluble | The hydroxyl group of these solvents can effectively form hydrogen bonds with the amide moiety, facilitating dissolution. However, the nonpolar regions of the molecule will limit high solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | Soluble | These solvents are excellent hydrogen bond acceptors and can effectively solvate both the polar amide and the nonpolar aromatic portions of the molecule, leading to good solubility.[2] |

| Nonpolar | Toluene, Hexane | Very Poorly Soluble | The polar amide group will significantly hinder solubility in nonpolar environments, despite some affinity of the aromatic ring for these solvents.[2] |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain precise and accurate solubility data, experimental determination is indispensable. The shake-flask method is the "gold standard" for determining thermodynamic (equilibrium) solubility.[3]

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid ensures that equilibrium with the dissolved state is achieved.[3]

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A minimum of 24-48 hours is typically recommended, with periodic sampling to confirm that the concentration of the dissolved solute has reached a plateau.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is most effectively achieved by centrifugation at the same controlled temperature to avoid any temperature-induced changes in solubility.[3] Alternatively, filtration through a chemically inert, low-binding filter (e.g., 0.22 µm PTFE) can be employed.

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4] A well-characterized reference standard is crucial for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile: Ensuring Molecular Integrity

Understanding the stability of this compound is crucial for defining its storage conditions, shelf-life, and potential degradation pathways. Forced degradation studies are an indispensable tool in this assessment, providing insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods.[5][6]

General Considerations for Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing. The goal is to induce degradation to an extent that allows for the identification of potential degradation products and pathways.[7] A target degradation of 5-20% is generally considered optimal to avoid the generation of secondary and tertiary degradation products that may not be relevant under normal storage conditions.

Recommended Forced Degradation Conditions and Protocols

The following are standard stress conditions that should be applied to this compound to evaluate its stability. A validated stability-indicating analytical method, typically a gradient reverse-phase HPLC method, is required to separate the parent compound from its degradation products.[8]

Hydrolysis is a common degradation pathway for compounds containing labile functional groups such as amides.

-

Protocol:

-

Prepare solutions of this compound in 0.1 N hydrochloric acid (HCl) and 0.1 N sodium hydroxide (NaOH).

-

Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).[9]

-

At specified time points, withdraw aliquots, neutralize them (the acidic solution with NaOH and the basic solution with HCl), and dilute with mobile phase for HPLC analysis.

-

-

Rationale and Potential Degradation: The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, which could lead to the formation of 4-(2-chloroethyl)benzoic acid and ammonia. The chloroethyl group may also undergo hydrolysis to a hydroxyethyl group, forming 4-(2-hydroxyethyl)benzamide.[10][11]

Oxidation can occur at electron-rich centers of a molecule.

-

Protocol:

-

Prepare a solution of this compound in a suitable solvent and treat it with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[9]

-

Maintain the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.

-

At the desired time point, quench the reaction if necessary and analyze the sample by HPLC.

-

-

Rationale and Potential Degradation: While the benzamide moiety is relatively stable to oxidation, the benzylic position and the aromatic ring could be susceptible to oxidation under harsh conditions, potentially leading to the formation of N-oxides or hydroxylated species.

Exposure to high temperatures can provide the energy required to overcome activation barriers for degradation reactions.

-

Protocol:

-

Expose the solid this compound to dry heat in a temperature-controlled oven (e.g., 70-80 °C) for an extended period (e.g., up to 7 days).[7]

-

Periodically, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

-

-

Rationale and Potential Degradation: Thermal stress can induce a variety of degradation reactions. In the case of this compound, potential degradation could involve intramolecular cyclization or intermolecular reactions. Hazardous decomposition products under extreme heat may include hydrogen chloride, nitrogen oxides, and carbon monoxide.[12]

Exposure to light, particularly in the ultraviolet (UV) range, can lead to photolytic degradation.

-

Protocol:

-

Expose a solution of this compound, as well as the solid material, to a controlled source of UV and visible light. A photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter is recommended (ICH Q1B guidelines).

-

A dark control sample should be run in parallel to differentiate between thermal and photolytic degradation.

-

Analyze the samples by HPLC at appropriate time intervals.

-

-

Rationale and Potential Degradation: The aromatic ring in this compound is a chromophore that can absorb UV light. This can lead to the formation of excited states that undergo various reactions, such as radical-mediated degradation.

Sources

- 1. N-(2-chloroethyl)benzamide | C9H10ClNO | CID 101439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biomedres.us [biomedres.us]

- 6. sgs.com [sgs.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.org.co [scielo.org.co]

- 10. Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Chloro-N-(2-hydroxyethyl)benzamide | C9H10ClNO2 | CID 233979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. N-(2-CHLOROETHYL)BENZAMIDE | CAS#:26385-07-9 | Chemsrc [chemsrc.com]

Core Safety, Handling, and MSDS Profile of 4-(2-Chloroethyl)benzamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Chloroethyl)benzamide is a benzamide derivative with potential applications as a building block in medicinal chemistry and drug discovery.[1][2] As with any novel or sparsely documented chemical intermediate, a thorough understanding of its potential hazards, handling requirements, and emergency procedures is paramount for ensuring laboratory safety. This guide synthesizes the available safety data to provide a comprehensive operational framework for researchers. It is critical to note that specific toxicological data for this compound (CAS No. 181115-67-3) is limited.[3] Therefore, this document incorporates safety profiles from the closely related isomer, N-(2-Chloroethyl)benzamide (CAS No. 26385-07-9), and other relevant benzamide compounds to construct a conservative and precautionary safety protocol.[4][5] All procedures outlined herein should be performed with the underlying assumption that the compound's toxicological properties have not been fully investigated.[4]

Chemical Identification and Physicochemical Properties

Proper identification is the foundation of chemical safety. This compound belongs to the benzamide class of organic compounds, characterized by a benzene ring substituted with an amide group and a chloroethyl group. It is crucial to distinguish this compound from its isomer, N-(2-chloroethyl)benzamide, where the chloroethyl group is attached to the amide nitrogen. While they share the same molecular formula and weight, their chemical and toxicological properties may differ.

Table 1: Physicochemical Properties of (4/N)-(2-Chloroethyl)benzamide

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [6] |

| CAS Number | 181115-67-3 | [3][6] |

| Molecular Formula | C₉H₁₀ClNO | [3][4][5] |

| Molecular Weight | 183.64 g/mol | [4][5][7] |

| Appearance | Beige Powder / Solid | [8] |

| Melting Point | 103-106 °C (data for N-isomer) | [4][8] |

| Boiling Point | 366.4 °C at 760 mmHg (data for N-isomer) | [4] |

| Storage | Store at room temperature in a dry, well-ventilated area. |[4][8] |

Hazard Identification and Toxicological Assessment

While a complete toxicological profile for this compound is not available, data from its N-isomer and related compounds strongly suggest it should be handled as a hazardous substance.[4][5] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[5]

GHS Hazard Classification (Inferred)

Based on data for N-(2-chloroethyl)benzamide, the following GHS classifications should be conservatively applied[5]:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Table 2: GHS Hazard Summary

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements (Selected) |

|---|

|  | Warning | H315: Causes skin irritation.[5]H319: Causes serious eye irritation.[5]H335: May cause respiratory irritation.[5] | P261: Avoid breathing dust.[9]P264: Wash skin thoroughly after handling.[9]P280: Wear protective gloves/eye protection/face protection.[9]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

| Warning | H315: Causes skin irritation.[5]H319: Causes serious eye irritation.[5]H335: May cause respiratory irritation.[5] | P261: Avoid breathing dust.[9]P264: Wash skin thoroughly after handling.[9]P280: Wear protective gloves/eye protection/face protection.[9]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

Toxicological Rationale: The irritant properties of this compound can be attributed to its chemical structure. As a halogenated organic compound, it may act as a mild alkylating agent. Furthermore, slow hydrolysis upon contact with moisture on skin or mucous membranes could release trace amounts of hydrochloric acid, leading to irritation. The full extent of its systemic toxicity, mutagenicity, or carcinogenicity is unknown, and it should be handled with appropriate caution.[4]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Engineering Controls:

-

Ventilation: All handling of solid this compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[4]

-

Eyewash and Safety Shower: An ANSI-compliant eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4][10] A face shield may be required for operations with a higher risk of splashing.

-

Skin Protection: Wear nitrile or neoprene gloves to prevent skin contact.[4] A standard flame-resistant lab coat is required, and additional protective clothing should be worn if there is a risk of significant exposure.[4]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA-approved respirator with a particulate filter conforming to EN 143.[11] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[4]

Hygiene Practices:

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

-

Remove contaminated clothing immediately and wash it before reuse.[4]

Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols is critical for mitigating the risks associated with this compound.

Diagram 1: Standard Laboratory Handling Workflow

Caption: Workflow for safe handling of this compound.

Step-by-Step Handling Protocol:

-

Verification: Upon receipt, verify the chemical identity and inspect the container for damage.

-

Storage: Store the container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] The container must be kept tightly closed to prevent moisture absorption and potential degradation.[8]

-

Weighing and Transfer: Conduct all transfers of the solid compound inside a chemical fume hood or ventilated enclosure to contain dust.

-

Solution Preparation: When dissolving the solid, add the powder slowly to the solvent to avoid splashing.

Disposal Protocol:

-

Waste Characterization: This material should be disposed of as hazardous chemical waste. Do not dispose of it in standard trash or down the drain.

-

Segregation: Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.

-

Regulatory Compliance: All chemical waste disposal must be conducted in strict accordance with local, state, and federal environmental regulations.[12] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures and First Aid

Rapid and correct response to an exposure is critical.

Diagram 2: Emergency Response Decision Tree

Caption: Logical flow for responding to an accidental exposure.

Spill Response:

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Control: Prevent the spread of dust or liquid.

-

Absorb: For a solid spill, carefully sweep or vacuum (with HEPA filter) the material. For a solution, cover with an inert absorbent material (e.g., sand, vermiculite).

-

Collect: Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

-

PPE: All personnel involved in the cleanup must wear the appropriate PPE as described in Section 3.[12]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]

-

Skin Contact: Remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops or persists.[4][8]

-

Inhalation: Move the victim to fresh air. If the person is not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][8]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

References

-

4-(2-Chloro-ethyl)-benzamide | 181115-67-3 . Sigma-Aldrich.

-

SAFETY DATA SHEET for 4-Chlorobenzamide . Fisher Scientific.

-

SAFETY DATA SHEET for Benzamide . Sigma-Aldrich.

-

N-(2-CHLOROETHYL)BENZAMIDE | CAS#:26385-07-9 . Chemsrc.

-

N-(2-chloroethyl)benzamide | C9H10ClNO | CID 101439 . PubChem, National Institutes of Health.

-

SAFETY DATA SHEET for N-(2-Chloroethyl)benzamide . Thermo Fisher Scientific.

-

181115-67-3|this compound . BLD Pharm.

-

SAFETY DATA SHEET . Covestro.

-

Benzamide, 2-(allyloxy)-4-chloro-N-(2-morpholinoethyl)- . PubChem, National Institutes of Health.

-

Chemical Properties of N-(2-Chloroethyl)benzamide (CAS 26385-07-9) . Cheméo.

-

N-(2-Chloroethyl)benzamide . CAS Common Chemistry.

-

Safety Data Sheet for Cocamidopropyl betaine . AK Scientific, Inc.

-

4-chloro-N-(2-(hydroxyamino)-2-oxoethyl)benzamide . Sigma-Aldrich.

-

4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor . National Institutes of Health.

-

SAFETY DATA SHEET for Benzamide . Fisher Scientific.

-

Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor . Frontiers in Chemistry.

-

SAFETY DATA SHEET . Fisher Scientific.

Sources

- 1. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor [frontiersin.org]

- 3. 181115-67-3|this compound|BLD Pharm [bldpharm.com]

- 4. N-(2-CHLOROETHYL)BENZAMIDE | CAS#:26385-07-9 | Chemsrc [chemsrc.com]

- 5. N-(2-chloroethyl)benzamide | C9H10ClNO | CID 101439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(2-Chloro-ethyl)-benzamide | 181115-67-3 [sigmaaldrich.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. solutions.covestro.com [solutions.covestro.com]

Harnessing the Bifunctional Potential of 4-(2-Chloroethyl)benzamide Derivatives in Oncology Research: A Technical Guide

Preamble: Beyond a Single Molecule

In the landscape of oncological drug discovery, the pursuit of novel chemical entities with potent and selective antitumor activity is relentless. This guide moves beyond a singular focus on 4-(2-chloroethyl)benzamide, a molecule of limited independent study, to explore the profound research applications of its strategically designed derivatives. The core of our investigation lies in the 4-(bis(2-chloroethyl)amino)benzamide scaffold, a platform that marries the DNA-alkylating capacity of an aromatic nitrogen mustard with the targeted activity of other pharmacophores. This technical document will illuminate the design, synthesis, and multifaceted evaluation of these bifunctional molecules, with a particular emphasis on their role as novel histone deacetylase (HDAC) inhibitors. For the researcher, scientist, and drug development professional, this guide offers a synthesis of field-proven insights and detailed methodologies to leverage this chemical class in the development of next-generation cancer therapeutics.

The Strategic Imperative: The Fusion of Alkylating and Targeted Moieties

The foundational principle behind the research applications of this compound derivatives is the concept of a bifunctional therapeutic agent. This approach seeks to overcome the limitations of single-mechanism drugs and combat therapeutic resistance.

The Nitrogen Mustard Core: A Legacy of DNA Alkylation

Aromatic nitrogen mustards are a well-established class of chemotherapeutic agents.[1][2] Their mechanism of action involves the formation of highly reactive aziridinium ions that subsequently alkylate nucleophilic sites on DNA, primarily the N7 position of guanine. This can lead to DNA cross-linking, inhibition of DNA replication and transcription, and ultimately, the induction of apoptosis in rapidly dividing cancer cells.[2] The bis(2-chloroethyl)amino group is the key functional component responsible for this cytotoxic activity.

Histone Deacetylases (HDACs): Epigenetic Gatekeepers and Cancer Targets

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][3] By removing acetyl groups from histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes. Consequently, HDAC inhibitors have emerged as a promising class of targeted anticancer agents.

The strategic fusion of a nitrogen mustard moiety with an HDAC inhibitor scaffold aims to create a molecule with a dual mechanism of action: direct DNA damage via alkylation and epigenetic modulation through HDAC inhibition. This combination holds the potential for synergistic antitumor effects.

Research Application: Development of Novel HDAC Inhibitors

A significant body of research has focused on the development of N-substituted derivatives of 4-(bis(2-chloroethyl)amino)benzamide as potent and selective HDAC inhibitors.[1][3]

Lead Compounds and Their Biological Profile

Two prominent examples of such derivatives are:

-

N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)

-

N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)

These compounds have been shown to exhibit selectivity for Class I HDACs (HDAC1, 2, and 3) and demonstrate potent antiproliferative activity against various cancer cell lines, particularly liver and ovarian cancer cells.[3]

Quantitative Analysis of Biological Activity

The following table summarizes the in vitro efficacy of NA and FNA in comparison to the well-known HDAC inhibitor, Suberoylanilide Hydroxamic Acid (SAHA).

| Compound | Target | IC50 (nM) | Cancer Cell Line | Antiproliferative IC50 (µM) |

| NA | HDAC1 | 95.2 | A2780 (Ovarian) | 2.66 |

| HDAC2 | 260.7 | HepG2 (Liver) | 1.73 | |

| HDAC3 | 255.7 | |||

| FNA | HDAC1 | - | HepG2 (Liver) | 1.30 |

| HDAC2 | - | U937 (Lymphoma) | 0.55 | |

| HDAC3 | 95.48 | H460 (Lung) | 4.73 | |

| SAHA | - | - | A2780 (Ovarian) | 27.3 |

| HepG2 (Liver) | 17.25[1][3] |

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Research has shown that the antitumor activity of these derivatives is mediated by the induction of apoptosis and cell cycle arrest.[1][3]

Treatment of cancer cells with FNA has been demonstrated to significantly increase the rate of apoptosis in a dose-dependent manner.[1]

These compounds have also been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis.[3]

Caption: Proposed dual mechanism of action for this compound derivatives.

Experimental Protocols: A Guide for the Bench Scientist

The following protocols are adapted from published research and provide a framework for the synthesis and evaluation of this compound derivatives.[1][2][3]

Synthesis of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)

This protocol outlines the key steps for the synthesis of the lead compound NA.

Caption: Synthetic workflow for N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA).

Step-by-Step Methodology:

-

Methyl Esterification: Protect the carboxylic acid of 4-aminobenzoic acid via methyl esterification.

-

Hydroxyethylation: Add two 2-hydroxyethyl groups to the amino group using ethylene oxide.

-

Chlorination: Substitute the hydroxyl groups with chlorine using a suitable chlorinating agent (e.g., POCl₃).

-

Deprotection: Remove the methyl ester protecting group to yield the carboxylic acid intermediate.

-

Condensation: Couple the carboxylic acid intermediate with o-phenylenediamine to form the final product, NA.

In Vitro Antiproliferative Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.

-

Compound Treatment: After cell attachment, add serial dilutions of the test compound to the wells.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

In Vivo Antitumor Activity (Xenograft Model)

This model assesses the efficacy of the compound in a living organism.

Step-by-Step Methodology:

-

Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Animal Grouping: Randomly assign mice to a control group and treatment groups.

-

Compound Administration: Administer the test compound (e.g., intraperitoneally) to the treatment groups at a specified dose and schedule.

-

Tumor Measurement: Measure the tumor volume at regular intervals.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Future Directions and Unexplored Potential

The research into this compound derivatives is still in its early stages, with significant opportunities for further exploration.

-

Broadening the Therapeutic Scope: While promising results have been observed in liver and ovarian cancer models, the efficacy of these compounds against a wider range of solid and hematological malignancies warrants investigation.

-

Structure-Activity Relationship (SAR) Studies: Further structural modifications could lead to derivatives with improved potency, selectivity, and pharmacokinetic properties. For instance, fluorine substitution has been shown to enhance metabolic stability.[1][2]

-

Combination Therapies: The dual mechanism of action of these compounds makes them ideal candidates for combination therapies with other anticancer agents, potentially leading to synergistic effects and overcoming drug resistance.[1]

-

Development as Chemical Probes: The covalent binding nature of the nitrogen mustard moiety could be exploited to develop chemical probes for identifying the cellular targets and off-targets of these compounds.[4]

Conclusion: A Promising Scaffold for Oncological Innovation

The derivatives of this compound represent a compelling class of bifunctional molecules with significant potential in cancer research and drug development. By combining the DNA-damaging properties of a nitrogen mustard with the targeted inhibition of key cellular pathways like HDAC signaling, these compounds offer a multi-pronged attack against cancer cells. The detailed methodologies and insights provided in this guide are intended to empower researchers to further explore and unlock the full therapeutic potential of this promising chemical scaffold.

References

-

Chen, Y., Feng, J., Hu, Y., Wang, X., Song, W., & Zhang, L. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592385. [Link]

-

Imramovsky, A., Pesko, M., Kralova, K., Vejsova, M., Stolarikova, J., Vinsova, J., & Jampilek, J. (2011). Investigating spectrum of biological activity of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 16(3), 2414-2430. [Link]

-

Zhang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry, 7, 613. [Link]

-

Chen, Y., Feng, J., Hu, Y., Wang, X., Song, W., & Zhang, L. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10. [Link]

-

Frontiers in Oncology. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. [Link]

-

PubChem. 4-Chloro-N-(2-hydroxyethyl)benzamide. [Link]

-

Molecules. (2011). Investigating spectrum of biological activity of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. [Link]

-

Semantic Scholar. 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. [Link]

-

ResearchGate. (PDF) Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. [Link]

-

MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

-

PubChem. 2,4-Bis(2-chloroethyl)benzamide. [Link]

-

ResearchGate. Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... [Link]

-

PubChem. N-(2-chloroethyl)benzamide. [Link]

-

Cheméo. Chemical Properties of N-(2-Chloroethyl)benzamide (CAS 26385-07-9). [Link]

-

PubChem. 4-(2-chloroethyl)-2-iodo-N-phenylbenzamide. [Link]

-

MDPI. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. [Link]

-

MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

-

PubMed. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. [Link]

-

PubMed. Mode of action of the chloroethylating and carbamoylating moieties of the prodrug cloretazine. [Link]

-

PubMed. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

-

Nature. Covalent chemical probes. [Link]

Sources

- 1. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor [frontiersin.org]

- 3. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-(2-Chloroethyl)benzamide Derivatives as Precursors for Targeted Nitrogen Mustard Therapeutics

This guide provides an in-depth exploration of 4-(2-chloroethyl)benzamide and its derivatives as a sophisticated platform for the development of nitrogen mustard-based therapeutics. Moving beyond the historical context of traditional, non-specific nitrogen mustards, we will delve into the chemical principles that allow the benzamide scaffold to serve as a versatile "carrier" for targeted drug delivery. We will examine the synthesis, mechanism of activation, and application of these compounds, with a focus on the causal relationships that inform rational drug design for researchers, chemists, and drug development professionals.

The Foundational Chemistry of Nitrogen Mustards

Nitrogen mustards are a class of cytotoxic organic compounds defined by the presence of a bis(2-chloroethyl)amino functional group.[1] First developed as chemical warfare agents, they became the inaugural class of chemotherapeutic drugs for cancer treatment.[1][2] Their therapeutic effect stems from their ability to function as potent, nonspecific DNA alkylating agents.[1][3][4]

Mechanism of Action: The Aziridinium Ion

The cytotoxicity of nitrogen mustards is not inherent to the parent molecule but is unleashed through a critical intramolecular cyclization. The nitrogen atom, with its lone pair of electrons, displaces one of the chloride leaving groups to form a highly strained and electrophilic three-membered ring known as an aziridinium (or ethyleneiminium) ion.[1][5][6] This reactive intermediate is the key to the molecule's alkylating power.

The process unfolds as follows:

-